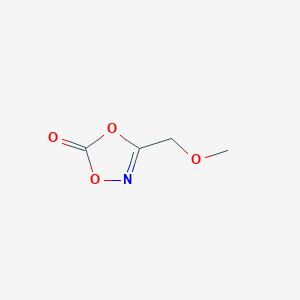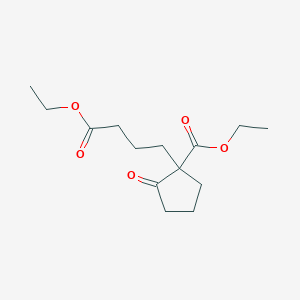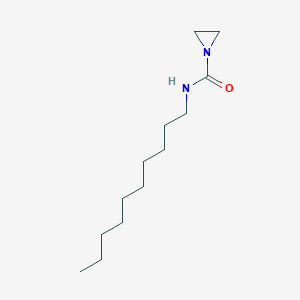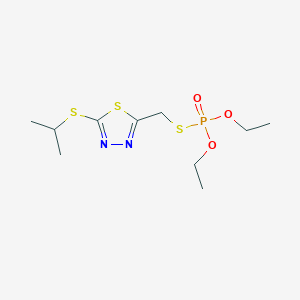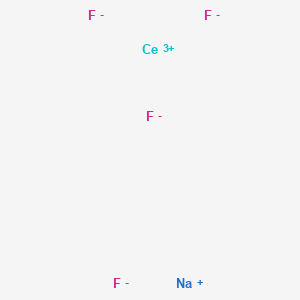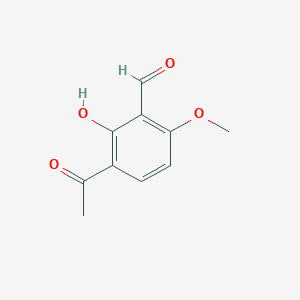
Acetyldialuric acid diphenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyldialuric acid diphenylhydrazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is derived from the reaction of acetyldialuric acid with diphenylhydrazine, resulting in a hydrazone derivative. Its structure and reactivity make it a valuable subject for studies in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetyldialuric acid diphenylhydrazone typically involves the condensation of acetyldialuric acid with diphenylhydrazine. The reaction is carried out in a suitable solvent, often under acidic or neutral conditions to facilitate the formation of the hydrazone bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or other purification techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acetyldialuric acid diphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms .
Aplicaciones Científicas De Investigación
Acetyldialuric acid diphenylhydrazone has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying hydrazone chemistry.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of acetyldialuric acid diphenylhydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the compound can undergo nucleophilic and electrophilic reactions, affecting its behavior in different environments .
Comparación Con Compuestos Similares
Dialuric Acid: A related compound that shares some structural similarities but differs in its reactivity and applications.
Thiodialuric Acid: Another analog with a sulfur atom, which alters its chemical properties.
Barbituric Acid Derivatives: Compounds with similar core structures but different functional groups, leading to varied applications
Uniqueness: Acetyldialuric acid diphenylhydrazone is unique due to its specific hydrazone structure, which imparts distinct reactivity and potential applications. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
40598-52-5 |
|---|---|
Fórmula molecular |
C18H16N4O4 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
[2-(diphenylhydrazinylidene)-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C18H16N4O4/c1-12(23)26-15-16(24)19-18(20-17(15)25)21-22(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,19,20,21,24,25) |
Clave InChI |
WCMCZWXDPSHMDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(=O)NC(=NN(C2=CC=CC=C2)C3=CC=CC=C3)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


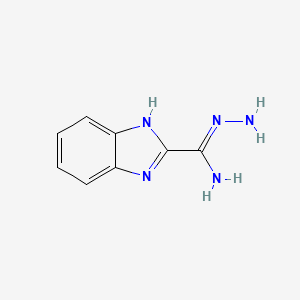
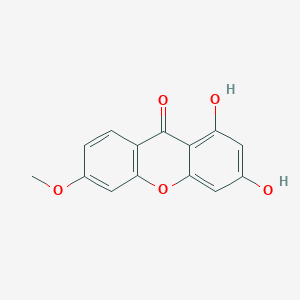
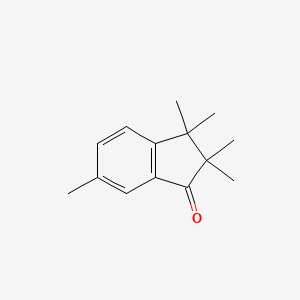
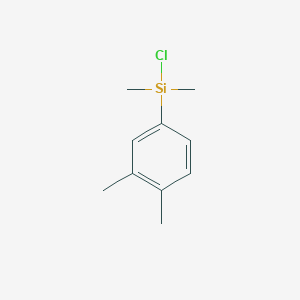

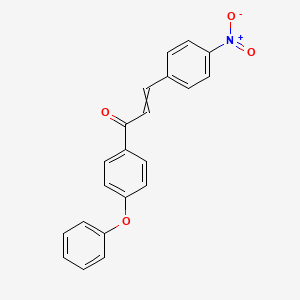
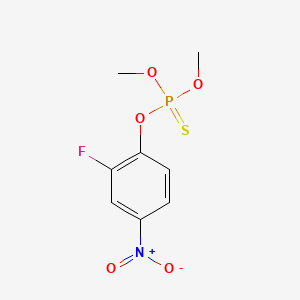
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
